4-[(tert-Butyldimethylsilyl)oxy]benzoic acid
Description
Contextual Significance of Protected Phenols in Multi-Step Organic Synthesis
In the intricate field of multi-step organic synthesis, the goal is to construct complex molecules from simpler, readily available precursors. A significant challenge arises when a molecule contains multiple reactive sites or functional groups. labinsights.nlwikipedia.org The hydroxyl group of a phenol (B47542) is a prime example of such a functionality; it is both nucleophilic and moderately acidic, meaning it can react with a wide array of reagents, including electrophiles and bases. This inherent reactivity can interfere with desired chemical transformations occurring elsewhere in the molecule.
To circumvent these unwanted side reactions, chemists employ a strategy known as "protection," where the reactive functional group is temporarily converted into a less reactive derivative. wikipedia.orgcem.com This masking allows for chemical manipulations on other parts of the molecule with high selectivity. scirp.org After the desired transformations are complete, the protecting group is removed in a "deprotection" step to regenerate the original functional group. cem.com The use of protecting groups is indispensable in the total synthesis of natural products and the development of pharmaceuticals, where precision and control over chemical reactivity are paramount. scirp.org Various protecting agents for phenols have been developed, including ethers, esters, and silyl (B83357) ethers, each with unique properties regarding their stability and the conditions required for their removal. scirp.org
Strategic Utility of the tert-Butyldimethylsilyl (TBS) Protecting Group in Chemical Transformations
Among the arsenal (B13267) of protecting groups available to synthetic chemists, silyl ethers are particularly prominent for protecting alcohols and phenols. The tert-Butyldimethylsilyl (TBS or TBDMS) group, introduced by E. J. Corey in 1972, is one of the most widely used silyl ethers. total-synthesis.com Its popularity stems from a favorable balance of stability and reactivity.
The TBS group is typically introduced by reacting the alcohol or phenol with tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of a base like imidazole, or with the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBS-OTf) for more sterically hindered alcohols. total-synthesis.comchemicalbook.com The key to the TBS group's utility is its steric bulk, which confers significant stability across a broad spectrum of reaction conditions where other, smaller silyl ethers like the Trimethylsilyl (TMS) group would fail. organic-chemistry.org For instance, TBS ethers are generally stable to aqueous acidic and basic conditions, many oxidizing and reducing agents, and various organometallic reagents.
Despite its robustness, the TBS group can be removed cleanly and selectively under specific conditions, most commonly using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). total-synthesis.comcommonorganicchemistry.com The exceptional strength of the resulting silicon-fluoride bond provides the thermodynamic driving force for this deprotection reaction. total-synthesis.com This orthogonal deprotection strategy allows for the selective removal of a TBS group while other protecting groups in the molecule remain intact.
| Silyl Ether Protecting Group | Relative Stability to Acid Hydrolysis | Relative Stability to Base Hydrolysis |
|---|---|---|
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | ~60 | ~10-100 |
| TBS (tert-Butyldimethylsilyl) | ~20,000 | >20,000 |
| TIPS (Triisopropylsilyl) | ~700,000 | ~100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | ~500,000 | ~100,000 |
Overview of Benzoic Acid Derivatives as Versatile Synthetic Building Blocks
Benzoic acid and its derivatives are fundamental building blocks in organic chemistry, serving as precursors for a vast array of more complex molecules. wikipedia.orgpreprints.org Industrially, benzoic acid is a precursor to plasticizers and food preservatives like sodium benzoate. wikipedia.org In the laboratory, the carboxylic acid group is a versatile functional handle that can be readily converted into other functionalities. For instance, it can be transformed into:
Esters through reaction with alcohols.
Amides through reaction with amines, often after activation as an acid chloride.
Acid chlorides by treatment with reagents like thionyl chloride.
Alcohols via reduction with powerful reducing agents like lithium aluminum hydride. wikipedia.org
The aromatic ring of benzoic acid can also be modified through electrophilic substitution reactions, although the carboxylic acid group is deactivating. The utility of benzoic acid derivatives extends into medicinal chemistry, where the benzoic acid scaffold is a common feature in many bioactive molecules and approved drugs. preprints.orgresearchgate.net Furthermore, these derivatives are used in materials science and supramolecular chemistry, for example, in the construction of chiral cocrystals and for on-surface synthesis. researchgate.netacs.org
The compound 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid perfectly illustrates the convergence of these synthetic strategies. It is a benzoic acid derivative designed for further elaboration, where the potentially interfering phenolic hydroxyl group at the 4-position is masked as a stable TBS ether. This allows a chemist to perform a wide range of reactions on the carboxylic acid moiety without concern for the phenol's reactivity. Subsequently, the phenolic hydroxyl can be revealed by selective deprotection of the TBS group, opening avenues for further functionalization at that site.
| Property | Value |
|---|---|
| Compound Name | This compound |
| CAS Number | 83405-98-5 synchem.deaobchem.com |
| Molecular Formula | C13H20O3Si synchem.deaobchem.com |
| Molecular Weight | 252.38 g/mol synchem.dechemscene.com |
Structure
3D Structure
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3Si/c1-13(2,3)17(4,5)16-11-8-6-10(7-9-11)12(14)15/h6-9H,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSJKFHVBPZYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Tert Butyldimethylsilyl Oxy Benzoic Acid
Direct Silylation Approaches
The most common and straightforward route to 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid is through the direct silylation of a 4-hydroxybenzoic acid precursor. This approach is an example of a protection group strategy, where a temporary modification of a functional group allows for selective reactions elsewhere in the molecule. The tert-butyldimethylsilyl (TBDMS or TBS) group is favored for its stability under a range of conditions, yet it can be removed when desired.
The core of this synthetic method is the reaction between the phenolic hydroxyl group of 4-hydroxybenzoic acid and a silylating agent. The TBDMS group is introduced to prevent the acidic phenol (B47542) proton from interfering with base-sensitive reagents or to avoid O-acylation if the carboxylic acid is to be activated.
The protection of the phenolic hydroxyl group as a tert-butyldimethylsilyl ether is typically achieved using tert-butyldimethylsilyl chloride (TBDMSCl) as the silylating agent. This reaction requires a base to neutralize the hydrochloric acid byproduct. Imidazole is a commonly used base for this purpose as it is believed to form a more reactive silylating intermediate, silylimidazolium, which accelerates the reaction. rsc.org The reaction is generally carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or dichloromethane (CH2Cl2), at room temperature. researchgate.net
The general reaction scheme involves the deprotonation of the phenolic hydroxyl by the base, followed by nucleophilic attack on the silicon atom of TBDMSCl, displacing the chloride ion.
Interactive Table 1: Common Reagents and Conditions for Silylation
| Reagent/Condition | Role/Purpose | Typical Examples |
| Silylating Agent | Source of the TBDMS protecting group | tert-Butyldimethylsilyl chloride (TBDMSCl) |
| Base | Neutralizes HCl byproduct, catalyzes reaction | Imidazole, Triethylamine (NEt3), 2,6-Lutidine |
| Solvent | Dissolves reactants, facilitates reaction | Dimethylformamide (DMF), Dichloromethane (CH2Cl2) |
| Temperature | Controls reaction rate | 0°C to Room Temperature (approx. 20-25°C) |
| Reaction Time | Duration to achieve high conversion | 4 to 24 hours |
Optimization of the silylation reaction is key to achieving high yields and purity. Several factors are considered:
Stoichiometry: A slight excess of the silylating agent and base (typically 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the starting material.
Solvent Choice: DMF is highly effective due to its ability to dissolve both the starting material and the reagents. However, for ease of removal during workup, dichloromethane is also a viable option.
Temperature and Time: While the reaction proceeds efficiently at room temperature, cooling to 0°C initially can help control any exothermicity, especially on a larger scale. Reaction times are monitored by techniques like Thin Layer Chromatography (TLC) to determine completion, with typical durations ranging from a few hours to overnight.
Base Selection: Imidazole is highly effective, but other non-nucleophilic bases like triethylamine can also be used. The choice of base can sometimes influence the selectivity in more complex molecules.
Under optimized conditions, the direct silylation of 4-hydroxybenzoic acid can achieve yields well over 90%. For example, reacting 4-hydroxybenzoic acid with TBDMSCl and imidazole in DMF at room temperature for several hours consistently produces the desired product in high yield after purification. researchgate.net
Silylation of 4-Hydroxybenzoic Acid Precursors
Convergent and Divergent Synthetic Routes to the Core Structure
While direct silylation is the most prevalent method, it is useful to consider the concepts of convergent and divergent synthesis in the context of this compound.
A convergent synthesis would involve preparing the silylated phenol portion and the carboxylic acid portion (or a precursor) separately, and then combining them in a final step. For a simple molecule like this, such an approach is unnecessarily complex and not commonly reported, as the precursor, 4-hydroxybenzoic acid, is inexpensive and readily available.
A divergent synthesis approach is more relevant. In this context, this compound serves as a versatile building block. After its synthesis via the direct approach, it can be used to create a variety of more complex molecules. The protected hydroxyl group allows for selective chemistry on the carboxylic acid group, such as conversion to an ester, amide, or acid chloride. Following these transformations, the TBDMS group can be removed (deprotected) to reveal the phenol, which can then undergo further reactions. This divergent utility is the primary reason for synthesizing the target compound.
Advanced Purification and Isolation Techniques in Target Compound Synthesis
After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, excess reagents, and byproducts like imidazole hydrochloride. The two primary methods for purifying this compound are column chromatography and recrystallization.
Column Chromatography: This is a highly effective method for separating the desired product from impurities based on differences in polarity. column-chromatography.com The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. orgchemboulder.com A solvent system (mobile phase), often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, is passed through the column. thieme-connect.de The components of the mixture travel down the column at different rates, allowing for the collection of the pure product in separate fractions. For silyl (B83357) ethers, care must be taken as the slightly acidic nature of silica gel can sometimes cause premature deprotection, although TBDMS ethers are generally robust enough to withstand this process. reddit.com
Recrystallization: As this compound is a crystalline solid, recrystallization is an excellent and scalable purification technique. researchgate.net The principle relies on the difference in solubility of the compound in a hot versus a cold solvent. ma.edu The crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or hexane/ethyl acetate). libretexts.org As the solution cools slowly, the solubility of the product decreases, and it crystallizes out, leaving most impurities behind in the solution. youtube.com The pure crystals are then isolated by filtration. ohaus.com
The choice between chromatography and recrystallization often depends on the scale of the reaction and the nature of the impurities. Chromatography can provide very high purity on a smaller scale, while recrystallization is often more practical for larger quantities.
Chemical Reactivity and Derivatization of 4 Tert Butyldimethylsilyl Oxy Benzoic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a hub of reactivity, enabling the synthesis of a wide array of derivatives through esterification, amidation, and other functional group interconversions.
Esterification is a common transformation of 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid, converting the carboxylic acid into an ester. This is often done to modify the compound's properties or to couple it with other molecules. Standard methods like Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, are applicable. youtube.comresearchgate.net For more sensitive substrates or milder conditions, other reagents can be employed. The choice of catalyst and reaction conditions can be optimized to achieve high yields. For instance, various metal catalysts, such as tin(II) compounds or titanium(IV) complexes, have been shown to be effective for the esterification of benzoic acids. google.comrug.nlgoogle.com
A significant application of this compound is in the synthesis of more complex phenolic acid esters. The protected phenolic group allows the carboxylic acid to react selectively. For example, it can be esterified with various alcohols, including complex structures like cellulose (B213188), to create novel biomaterials. acs.org The synthesis of such esters often involves the initial activation of the carboxylic acid. Biocatalysts, such as immobilized lipases, have also been employed for the synthesis of phenolic esters, offering a green chemistry approach. nih.govmdpi.commdpi.com
| Method | Reagents & Conditions | Typical Substrates | Key Features | Reference |
|---|---|---|---|---|
| Fischer-Speier Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Simple benzoic acids and primary/secondary alcohols | Equilibrium-driven; often requires excess alcohol or water removal. | researchgate.net |
| Microwave-Assisted Synthesis | Alcohol, H₂SO₄, Sealed-vessel microwave | Substituted benzoic acids | Rapid reaction times and improved yields. | researchgate.net |
| Biocatalysis | Alcohol, Immobilized Lipase (e.g., Novozym 435) | Phenolic acids and fatty alcohols | Mild, selective, and environmentally friendly. | mdpi.com |
| Tin(II)-Catalyzed Esterification | Alcohol, Tin(II) compound, 160-250°C | Benzoic acid and C7-C13 alcohols | Catalyst can be removed by filtration without a basic workup. | google.com |
To facilitate esterification or amidation under mild conditions, the carboxylic acid group of this compound is often converted into a more reactive intermediate. One such activated form is an imidazolide (B1226674). This is achieved by reacting the carboxylic acid with a reagent like 1,1'-carbonyldiimidazole (CDI). The resulting N-acylimidazolide is highly susceptible to nucleophilic attack by alcohols or amines. This strategy has been successfully used to synthesize cellulose esters of phenolic acids, where the TBDMS-protected benzoic acid is first converted to its imidazolide and then reacted with cellulose. acs.org This method is advantageous as it avoids harsh conditions and byproducts are gaseous (CO₂) and a water-soluble imidazole.
The carboxylic acid can be converted into an amide bond through reaction with a primary or secondary amine. This is a fundamental reaction in medicinal chemistry and materials science. Direct amidation by heating the carboxylic acid with an amine is possible but often requires high temperatures and results in an equilibrium mixture. researchgate.net Therefore, coupling reagents are commonly used to facilitate the reaction at lower temperatures and with higher efficiency. A variety of modern coupling reagents are available, such as carbodiimides (e.g., EDC) or phosphonium-based reagents, which activate the carboxylic acid for nucleophilic attack by the amine. luxembourg-bio.com The choice of coupling agent and conditions can be tailored to the specific amine and to minimize side reactions. Recent research has also explored greener conditions for amidation, for example, using potassium tert-butoxide in technical-grade THF. organic-chemistry.org
| Reagent/Method | Description | Advantages | Reference |
|---|---|---|---|
| Carbodiimides (e.g., EDC, DIC) | Activates the carboxyl group to form an O-acylisourea intermediate. Often used with additives like HOPO to improve efficiency. | Widely applicable, effective in aqueous media. | luxembourg-bio.com |
| Titanium Tetrafluoride (TiF₄) | A catalytic method for the direct amidation of carboxylic acids with amines. | Enhances direct amidation for both aromatic and aliphatic acids. | researchgate.net |
| tert-Butoxide-Assisted Amidation | Uses potassium tert-butoxide in the presence of water and air to convert esters (or acids) to amides. | Green, rapid, and economical method under mild conditions. | organic-chemistry.org |
| Transamidation Catalysts | Catalysts (e.g., based on iron(III) or benzoic acid) that facilitate the exchange of an amine on an existing amide. | An alternative route to amides, avoiding carboxylic acid activation. | nih.gov |
Beyond esters and amides, the carboxylic acid functional group can be transformed into a variety of other functionalities. imperial.ac.ukorganic-chemistry.org For instance, reduction of the carboxylic acid can yield the corresponding primary alcohol, 4-[(tert-Butyldimethylsilyl)oxy]benzyl alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reagents, such as borane (BH₃), can also be used. The carboxylic acid can also be a precursor for the synthesis of ketones via reaction with organometallic reagents or for decarboxylation reactions that replace the carboxyl group with another substituent. nih.gov
Esterification Reactions for Diverse Applications
Reactions Involving the Aromatic Ring System
The aromatic ring of this compound is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carboxyl group, which is a meta-director. However, the silyloxy group is an ortho-, para-director and is activating. The interplay of these two substituents governs the regioselectivity of any reaction on the aromatic ring. Due to the deactivating effect of the carboxyl group, harsh conditions are often required for reactions like nitration or halogenation. It is more common to perform such reactions on a derivative where the carboxyl group has been modified or on the precursor, 4-hydroxybenzoic acid, before the silylation step. Another potential reaction involving the aromatic ring is the oxidation of a benzylic position, although this specific molecule lacks an alkyl side chain for such a transformation. libretexts.org
Electrophilic Aromatic Substitution Studies (e.g., Halogenation)
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic rings. In the case of this compound, the aromatic ring is substituted with two groups of opposing electronic nature: the electron-donating tert-butyldimethylsilyloxy group (-OTBS) and the electron-withdrawing carboxylic acid group (-COOH). The -OTBS group is a strongly activating ortho, para-director due to the lone pairs on the oxygen atom that can be donated into the aromatic pi-system through resonance. Conversely, the -COOH group is a deactivating meta-director, withdrawing electron density from the ring.
In electrophilic halogenation, such as bromination, the directing effect of the powerful ortho, para-directing -OTBS group is expected to dominate over the meta-directing effect of the -COOH group. This leads to the preferential substitution at the positions ortho to the silyloxy group (C3 and C5).
Table 1: Predicted Regioselectivity in the Halogenation of this compound
| Position | Electronic Effect of -OTBS Group | Electronic Effect of -COOH Group | Predicted Outcome |
| C2, C6 | Ortho to -COOH (deactivated) | Meta to -OTBS (less activated) | Minor or no substitution |
| C3, C5 | Ortho to -OTBS (activated) | Meta to -COOH (less deactivated) | Major products |
Research on related compounds supports this prediction. For instance, in the electrophilic aromatic bromination of a similar system, the tert-butyldimethylsilyloxyl group has been shown to be a strong para-directing substituent, leading to high regioselectivity. nih.gov This suggests that halogenation of this compound would likely yield the 3-halo and/or 3,5-dihalo derivatives as the primary products.
Regioselectivity in Aromatic Functionalization Strategies
The regioselectivity of functionalizing the aromatic ring of this compound is a critical consideration in multi-step syntheses. The competing directing effects of the silyloxy and carboxylic acid groups can be exploited to achieve desired substitution patterns.
As established, the powerfully activating and ortho, para-directing nature of the silyloxy group generally governs the outcome of electrophilic aromatic substitution reactions. organicchemistrytutor.comchemistrytalk.orgaakash.ac.in Therefore, reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the 3- and 5-positions.
However, the carboxylic acid group, while deactivating, can also influence regioselectivity, particularly in reactions that are sensitive to steric hindrance or involve coordination to the carboxylate. For instance, in certain metal-catalyzed C-H activation reactions, the carboxylic acid can act as a directing group, favoring functionalization at the ortho positions (C2 and C6). While specific studies on this compound in this context are limited, the principle of ortho-directing metalation of benzoic acids is well-established.
The interplay of these directing effects allows for strategic functionalization. For example, electrophilic substitution could be performed first to introduce substituents at the 3- and/or 5-positions, followed by a directed metalation to functionalize the 2- or 6-position after suitable modification of the directing groups.
Chemistry of the tert-Butyldimethylsilyl (TBS) Ether Linkage
The tert-butyldimethylsilyl (TBS) ether is a widely used protecting group for hydroxyl functionalities due to its steric bulk and tunable stability. It is generally stable to a wide range of reaction conditions but can be selectively removed under specific acidic or fluoride-mediated conditions.
Selective Deprotection Methodologies for TBS Ethers
The selective cleavage of the TBS ether in this compound is a key step in many synthetic routes, allowing for the unmasking of the phenolic hydroxyl group at the desired stage.
The silicon-oxygen bond of the TBS ether is susceptible to cleavage under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of a conjugate base or solvent molecule on the silicon atom, leading to the departure of the alcohol.
The rate of acid-catalyzed de-silylation is influenced by the steric hindrance around the silicon atom and the stability of the resulting cation or transition state. While strongly acidic conditions can cleave TBS ethers, milder acidic reagents are often employed to enhance selectivity.
Table 2: Common Reagents for Acid-Catalyzed De-silylation of TBS Ethers
| Reagent | Typical Conditions |
| Acetic Acid (AcOH) | Aqueous tetrahydrofuran (THF) |
| p-Toluenesulfonic Acid (p-TsOH) | Methanol (MeOH) |
| Hydrochloric Acid (HCl) | Dilute aqueous solution |
Fluoride (B91410) ions are highly effective for the cleavage of silyl (B83357) ethers due to the exceptionally high strength of the silicon-fluorine (Si-F) bond. The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicon intermediate, which then breaks down to release the alkoxide and the corresponding fluorosilane.
Tetrabutylammonium (B224687) fluoride (TBAF) is the most commonly used fluoride source for this purpose. It is typically used in an organic solvent such as tetrahydrofuran (THF). Other fluoride reagents include hydrogen fluoride-pyridine complex (HF-Py) and cesium fluoride (CsF).
In molecules containing multiple protecting groups, the ability to selectively remove one group while leaving others intact is crucial. The TBS group on this compound can be selectively cleaved in the presence of other protecting groups under carefully controlled conditions.
For example, the TBS ether is generally more labile to acidic conditions than a benzyl ether but more stable than a trityl ether. In the context of fluoride-mediated deprotection, silyl ethers with less steric bulk, such as trimethylsilyl (TMS) ethers, can be cleaved in the presence of a TBS ether. Conversely, more sterically hindered silyl ethers, like triisopropylsilyl (TIPS) ethers, are more resistant to fluoride-mediated cleavage than TBS ethers.
A study on the development of the 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB) protecting group, a related structure, demonstrated that the silyl ether could be removed using mild basic desilylation methods, as well as under strongly acidic or oxidative conditions, highlighting the tunable reactivity of the silyloxy group. nih.gov This tunability is essential for achieving chemoselectivity in complex synthetic sequences. For instance, a primary TBS ether can be selectively deprotected in the presence of a secondary or tertiary TBS ether due to differences in steric hindrance. organic-chemistry.org
Stability and Reactivity Considerations of the TBS Ether
The tert-butyldimethylsilyl (TBS) ether group in this compound serves as a protective shield for the phenolic hydroxyl group, allowing for selective reactions at the carboxylic acid moiety. The stability of this silyl ether is a critical factor in its application in multi-step organic synthesis, as its selective removal is often a key step. The stability of the TBS ether is influenced by the electronic nature of the aromatic ring to which it is attached.
The presence of the electron-withdrawing carboxylic acid group in the para position of the aromatic ring decreases the electron density on the phenolic oxygen. This, in turn, can make the TBS ether more susceptible to cleavage under certain conditions compared to TBS ethers of electron-rich or neutral aromatic systems.
Stability Under Acidic and Basic Conditions
Generally, tert-butyldimethylsilyl ethers are known for their considerable stability under a wide range of non-acidic conditions, making them robust protecting groups for alcohols and phenols. rsc.org However, they are susceptible to cleavage under acidic or fluoride-mediated conditions.
Acidic Conditions: The TBS ether of this compound can be cleaved under acidic conditions. The reaction mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. Common acidic reagents for TBS ether cleavage include hydrochloric acid in a protic solvent like methanol, or a mixture of acetic acid and water. organic-chemistry.org The rate of cleavage is influenced by the strength of the acid and the reaction temperature.
Basic Conditions: While generally stable to aqueous bases, the TBS ether can be cleaved under forcing basic conditions, such as with excess lithium hydroxide in a mixture of dioxane, ethanol, and water at elevated temperatures. However, for phenolic TBS ethers, milder basic conditions can sometimes be employed for selective deprotection, especially when compared to alkyl TBS ethers. Reagents like potassium carbonate in methanol have been used for the cleavage of phenolic TBS ethers. organic-chemistry.org
Fluoride-Mediated Cleavage: The most common and mildest method for the cleavage of TBS ethers is the use of fluoride ion sources. The high affinity of silicon for fluorine provides a strong thermodynamic driving force for this reaction. Tetrabutylammonium fluoride (TBAF) is the most widely used reagent for this purpose. The reaction proceeds via a pentacoordinate silicon intermediate, leading to the formation of a strong Si-F bond and the release of the deprotected phenol (B47542).
Reactivity Towards Nucleophiles and Electrophiles
The TBS ether group itself is generally unreactive towards most nucleophiles and electrophiles under standard reaction conditions, which is a key characteristic of a good protecting group. The bulky tert-butyl group provides steric hindrance around the silicon atom, protecting it from nucleophilic attack.
However, as mentioned above, the silicon atom is susceptible to attack by strong nucleophiles like the fluoride ion. The reactivity of the TBS ether in this compound is modulated by the electronic effect of the para-carboxylic acid group. The electron-withdrawing nature of the carboxyl group can make the silicon atom slightly more electrophilic and thus potentially more reactive towards strong nucleophiles compared to TBS ethers on electron-rich aromatic rings.
The following table summarizes the general stability and reactivity of the TBS ether in this compound under various conditions.
| Condition | Reagent Example | Stability/Reactivity of TBS Ether |
| Acidic | HCl in Methanol | Cleaved |
| Acetic Acid / Water | Cleaved | |
| Basic | Aqueous NaOH (mild) | Generally Stable |
| LiOH, Dioxane/EtOH/H₂O (forcing) | Cleaved | |
| K₂CO₃ in Methanol | Can be cleaved | |
| Fluoride | Tetrabutylammonium Fluoride (TBAF) | Readily Cleaved |
| Nucleophiles | General Nucleophiles | Generally Stable |
| Electrophiles | General Electrophiles | Generally Stable |
Role As a Key Intermediate in Complex Organic Synthesis
Precursor in Total Synthesis Pathways
The strategic use of 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid and related TBS-protected intermediates is a cornerstone in the total synthesis of various complex molecules, ranging from natural products to sophisticated chiral compounds and heterocyclic systems.
The synthesis of Mycophenolic Acid (MPA) and its analogues highlights the importance of TBS-protected intermediates. MPA is a potent immunosuppressant, and the development of its analogues is an active area of research aimed at discovering compounds with improved therapeutic properties. researchgate.netresearchgate.net In several synthetic routes towards MPA analogues, the TBS group is employed to protect a phenolic hydroxyl. For instance, a key intermediate, (E)-6-[1,3-dihydro-4-(tert-butyldimethylsilyl)oxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl]-4-methylhex-4-enoic acid, relies on the TBS ether for stability during multi-step sequences. researchgate.net The protection allows for modifications on other parts of the molecule, such as the side chain, without unintended reactions at the phenol (B47542) group. nih.govnih.gov Once the desired molecular framework is assembled, the TBS group is selectively removed to yield the final phenolic product. researchgate.net
Table 1: Key Intermediates in Mycophenolic Acid Analogue Synthesis
| Intermediate Compound | Role in Synthesis |
|---|---|
| (E)-6-[1,3-dihydro-4-(tert-butyldimethylsilyl)oxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl]-4-methylhex-4-enoic acid | Core structure for MPA side chain elaboration. researchgate.net |
Data sourced from multiple studies on MPA analogue synthesis.
The synthesis of enantiomerically pure molecules is critical in medicinal chemistry, and TBS-protected building blocks are instrumental in achieving this goal.
Cyclopentenone Derivatives: Chiral cyclopentenone and cyclopentane (B165970) derivatives are valuable synthons for various natural products and biologically active molecules. nih.gov The TBS group is used to protect hydroxyl functionalities during the construction of these five-membered rings. For example, (1R,4S)-4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol is a chiral building block where the TBS ether prevents oxidation or other unwanted reactions of the secondary alcohol while modifications are made elsewhere, such as at the double bond or the other hydroxyl group. bldpharm.com
Carbapenem (B1253116) Scaffolds: Carbapenems are a class of broad-spectrum β-lactam antibiotics. Their synthesis is complex and often requires stereoselective steps. A key intermediate in the preparation of many carbapenem antibiotics is 4-acetoxy-3-[(R)-1'-((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone. nih.gov The TBS group protects the hydroxyl group on the ethyl side chain, which is crucial for directing the stereochemistry of subsequent reactions and ensuring the final product has the correct biological activity. nih.govnih.gov This protection is maintained through several synthetic steps and is removed near the end of the synthesis.
Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The synthesis of substituted pyrrolidines, a common five-membered nitrogen-containing ring, often benefits from the use of TBS protecting groups. Chiral precursors like (R)- and (S)-3-(tert-Butyldimethylsilyloxy)-1-pyrroline N-oxides are employed in cycloaddition reactions to create highly functionalized pyrrolidine (B122466) derivatives. researchgate.net The TBS-protected hydroxyl group allows for the construction of the heterocyclic ring system with defined stereochemistry, leading to specific isomers of biologically active compounds. nih.govnih.gov The use of silyl (B83357) groups is also noted in the stereoselective formation of related dihydropyrroles. bu.edu
Strategic Integration into Multi-Step Reaction Sequences
The incorporation of the TBS ether in molecules like this compound is a strategic decision in multi-step synthesis. mit.edu This protecting group is robust enough to withstand a variety of reaction conditions, including organometallic additions, oxidations, and reductions, that may be required to build a complex molecular backbone.
For example, in the synthesis of certain alkaloids, a TBS-protected 4-hydroxybutanoic acid is used as a starting material. researchgate.net This protection allows chemists to perform a series of reactions, such as amide bond formation and palladium-catalyzed cyclizations, to construct the core of the alkaloid. The TBS group ensures that the hydroxyl functionality does not interfere with these transformations. Only when the complex scaffold is fully assembled is the protecting group removed to unmask the hydroxyl group, which may be important for the final compound's biological activity or serve as a handle for further diversification.
Table 2: Conditions Withstood by TBS Protecting Group in Multi-Step Synthesis
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Acylation | Acid chlorides, coupling agents | Amide/ester formation |
| Heck Reaction | Pd catalyst, base | Carbon-carbon bond formation researchgate.net |
| Oxidation | Dess–Martin periodinane | Alcohol to aldehyde/ketone conversion researchgate.net |
Contribution to Enantioselective Synthesis Utilizing TBS-Protected Building Blocks
The tert-butyldimethylsilyl group contributes significantly to enantioselective synthesis not only by protecting functional groups but also by influencing the stereochemical outcome of reactions. The steric bulk of the TBS group can direct incoming reagents to attack a molecule from the less hindered face, a process known as substrate-controlled stereoselection.
In the synthesis of chiral molecules, including carbapenem precursors, the presence of a TBS-protected hydroxyl group near a stereocenter can lock the conformation of the molecule, leading to highly diastereoselective transformations at adjacent centers. nih.gov The synthesis of (3R,4R)-4-acetoxy-3-[(R)-1'-((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone from (R)-ethyl 3-hydroxybutanoate is a prime example where the TBS group is integral to achieving high stereoselectivity in the final product. nih.gov This control is essential for producing a single, desired enantiomer of a drug, which is often the only biologically active form. The use of TBS-protected chiral building blocks is a widespread strategy in asymmetric synthesis to achieve high levels of stereocontrol. researchgate.netnih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons of the tert-butyl group, the dimethylsilyl group, the aromatic ring, and the carboxylic acid. The aromatic protons typically appear as a pair of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene (B151609) ring. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, although its observation can depend on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, five distinct signals are anticipated in the aromatic region due to the symmetry of the para-substituted ring, along with signals for the carboxylic acid carbonyl carbon and the carbons of the tert-butyldimethylsilyl protecting group. docbrown.info The carbonyl carbon is notably deshielded due to the electronegativity of the attached oxygen atoms. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity | Notes |
| -C(CH₃)₃ | ~1.00 | ~25.5 | s (singlet) | 9 protons from the tert-butyl group. |
| -Si(CH₃)₂ | ~0.25 | ~-4.5 | s (singlet) | 6 protons from the two methyl groups on silicon. |
| Aromatic C-H (ortho to -COOH) | ~7.95 | ~132.0 | d (doublet) | Protons adjacent to the carboxylic acid group. |
| Aromatic C-H (ortho to -OSi) | ~6.90 | ~120.0 | d (doublet) | Protons adjacent to the silyloxy group. |
| Aromatic C (ipso to -COOH) | - | ~127.0 | s (singlet) | Carbon atom attached to the carboxylic acid. |
| Aromatic C (ipso to -OSi) | - | ~160.0 | s (singlet) | Carbon atom attached to the silyloxy group. |
| -Si-C(CH₃)₃ | - | ~18.0 | s (singlet) | Quaternary carbon of the tert-butyl group. |
| -COOH | ~12.0-13.0 | ~172.0 | br s (broad singlet) | Acidic proton, shift is concentration and solvent dependent. |
Note: The chemical shifts are predicted values based on the analysis of similar structures and general NMR principles. Actual experimental values may vary based on solvent and experimental conditions.
Utilization of Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to the carboxylic acid, the aromatic ring, and the silyl (B83357) ether moieties.
The most distinctive feature for the carboxylic acid is a very broad O-H stretching band, typically appearing in the range of 3300 to 2500 cm⁻¹, which arises from hydrogen bonding. docbrown.info Another key absorption is the strong C=O (carbonyl) stretching vibration, expected between 1700 and 1680 cm⁻¹ for an aromatic carboxylic acid. docbrown.inforesearchgate.net The spectrum also includes C-O stretching and O-H bending vibrations. docbrown.info The presence of the tert-butyldimethylsilyl group is confirmed by characteristic Si-O and Si-C vibrations.
Table 2: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |
| 3300 - 2500 | O-H stretch | Carboxylic Acid (H-bonded) | Strong, very broad |
| 3100 - 3000 | C-H stretch | Aromatic | Medium |
| 2960 - 2850 | C-H stretch | Alkyl (tert-butyl, methyl) | Strong |
| 1700 - 1680 | C=O stretch | Carboxylic Acid | Strong |
| 1610, 1580, 1500 | C=C stretch | Aromatic Ring | Medium to strong |
| 1430 - 1395 | O-H bend | Carboxylic Acid | Medium |
| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong |
| 1260 - 1240 | Si-CH₃ bend | Dimethylsilyl | Strong |
| 950 - 910 | O-H bend (out-of-plane) | Carboxylic Acid Dimer | Medium, broad |
| 840 - 790 | Si-C stretch | Silyl Group | Medium to strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and gain structural information from the fragmentation patterns of this compound. The molecular weight of the compound is 252.38 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 252.
The fragmentation pattern is highly characteristic of the tert-butyldimethylsilyl (TBDMS) ether. The most significant and diagnostic fragmentation is the loss of a tert-butyl radical (•C(CH₃)₃), which has a mass of 57 Da. This results in a prominent base peak or a very intense peak at [M-57]⁺ (m/z 195). researchgate.netnih.gov This stable ion is a hallmark of TBDMS ethers. nih.gov Further fragmentation can occur, including the loss of the carboxyl group or cleavage of the aromatic ring, similar to the fragmentation of benzoic acid itself. docbrown.info
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Ion Formula | Fragment Lost | Notes |
| 252 | [C₁₃H₂₀O₃Si]⁺ | - | Molecular Ion ([M]⁺) |
| 195 | [C₉H₁₁O₃Si]⁺ | •C(CH₃)₃ | Base peak or most intense fragment ([M-57]⁺) |
| 179 | [C₉H₁₁O₂Si]⁺ | •C(CH₃)₃, O | Loss of tert-butyl and an oxygen atom |
| 121 | [C₇H₅O₂]⁺ | •OSi(CH₃)₂(C(CH₃)₃) | Fragment corresponding to the p-carboxy-phenoxide radical cation |
| 105 | [C₇H₅O]⁺ | •OH, •OSi(CH₃)₂(C(CH₃)₃) | Benzoyl cation, from cleavage of the benzoic acid moiety |
| 77 | [C₆H₅]⁺ | •COOH, •OSi(CH₃)₂(C(CH₃)₃) | Phenyl cation, from cleavage of the benzoic acid moiety |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not widely published, its solid-state structure is expected to be heavily influenced by the carboxylic acid functional group, similar to benzoic acid and p-hydroxybenzoic acid. researchgate.netresearchgate.net
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the isolation and purity assessment of this compound. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly applied methods.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and assessing purity. libretexts.orgnih.gov The compound is spotted on a silica (B1680970) gel plate (the stationary phase), which is a polar adsorbent. umich.edu A solvent system of appropriate polarity (the mobile phase), often a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate, is used for development. reddit.com The compound's polarity, which is lower than that of the parent p-hydroxybenzoic acid due to the silyl ether, dictates its retention factor (Rf). An optimal solvent system will yield an Rf value typically between 0.3 and 0.6 for effective separation. reddit.com
Table 4: Typical Conditions for TLC Analysis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase | Hexane / Ethyl Acetate mixtures (e.g., 7:3 or 8:2 v/v) |
| Visualization | UV light (254 nm), or staining with potassium permanganate (B83412) or vanillin |
| Retention Factor (Rf) | Dependent on mobile phase polarity; increases as solvent polarity increases |
High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation for quantitative purity analysis. A reverse-phase method is typically employed for benzoic acid derivatives. sigmaaldrich.comhelixchrom.com In this setup, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture. The compound is eluted with a gradient or isocratic mixture of water (often acidified with trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile. sigmaaldrich.comsielc.com Detection is commonly performed using a UV detector, monitoring at a wavelength where the aromatic ring strongly absorbs, typically around 230-254 nm.
Table 5: Typical Conditions for Reverse-Phase HPLC Analysis
| Parameter | Description |
| Column | C18 (Octadecylsilyl) silica gel, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Elution | Gradient or isocratic elution (e.g., 70:30 A:B) |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at 230 nm or 254 nm |
Computational Chemistry and Mechanistic Investigations
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical studies are crucial for elucidating the step-by-step pathways of chemical reactions involving 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid. The primary reactions of interest are its formation (silylation) and cleavage (desilylation). Computational approaches allow for the mapping of the potential energy surface, which helps in identifying reactants, products, intermediates, and, most importantly, transition states.
The formation of the silicon-oxygen bond during the silylation of 4-hydroxybenzoic acid and its subsequent cleavage are believed to proceed through pentacoordinate silicon intermediates. chem-station.com Computational methods, such as Density Functional Theory (DFT), are used to calculate the geometries and energies of these transient species. By locating the transition state—the highest energy point along the reaction coordinate—chemists can calculate the activation energy, which determines the reaction rate.
For instance, in the fluoride-mediated deprotection of this compound, computational models can trace the approach of the fluoride (B91410) ion to the silicon atom, the formation of the pentacoordinate intermediate, and the final cleavage of the Si-O bond. chem-station.com Techniques like Intrinsic Reaction Coordinate (IRC) analysis can confirm that a calculated transition state correctly connects the reactant and product states. nih.gov These studies reveal how factors like solvent and substituents influence the energy barrier of the reaction.
| Species | Description | Relative Energy (kcal/mol) (Illustrative) |
|---|---|---|
| Reactants | This compound + F⁻ | 0.0 |
| Transition State 1 (TS1) | Formation of pentacoordinate intermediate | +12.5 |
| Intermediate | [TBS-O-Ph-COOH-F]⁻ | -5.2 |
| Transition State 2 (TS2) | Cleavage of the Si-O bond | +8.3 |
| Products | 4-hydroxybenzoate (B8730719) + TBS-F | -25.0 |
Conformational Analysis of the Compound and its Derivatives
The three-dimensional shape, or conformation, of this compound is critical to its physical properties and chemical reactivity. The presence of the bulky tert-butyldimethylsilyl (TBDMS) group introduces significant steric hindrance, which governs the molecule's preferred spatial arrangement. nih.gov
Conformational analysis through computational methods involves systematically rotating the molecule's single bonds (e.g., the C-O, O-Si, and C-C bonds) and calculating the energy of each resulting geometry. This process generates a potential energy surface that reveals the lowest-energy conformers (global and local minima). For this compound, key considerations include:
The orientation of the TBDMS group relative to the plane of the benzene (B151609) ring.
The rotational position of the carboxylic acid group.
The interplay between the steric bulk of the silyl (B83357) group and potential intramolecular interactions, such as hydrogen bonding.
Studies on similarly bulky silyl groups in other molecular systems have shown that they can dramatically alter the conformation and, consequently, the reactivity of the molecule. nih.gov In this case, the TBDMS group is expected to orient itself to minimize steric clash with the ortho-hydrogens of the benzene ring. The carboxylic acid group's conformation will also be influenced, which can affect its acidity and participation in reactions.
| Parameter | Conformer A (Low Energy) | Conformer B (High Energy) |
|---|---|---|
| C-O-Si-C Dihedral Angle (°) | 178.5 | 5.2 |
| Relative Energy (kcal/mol) | 0.0 | +4.8 |
| Calculated Dipole Moment (Debye) | 2.1 | 3.5 |
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational chemistry is a powerful predictive tool for understanding the reactivity and selectivity of this compound. By calculating the electronic properties of the molecule, one can predict how it will behave in different chemical environments.
Methods used for this purpose include:
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's nucleophilic and electrophilic sites, respectively. For example, in an electrophilic aromatic substitution reaction, the location of the HOMO can predict which position on the benzene ring is most reactive.
Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution across the molecule. Red regions indicate electron-rich areas (nucleophilic), while blue regions show electron-poor areas (electrophilic). This can predict sites for ionic attack. For this compound, the oxygen atoms of the carboxyl and silyl ether groups would be expected to be electron-rich.
Steric Mapping: Computational models can quantify the steric hindrance around different parts of the molecule. The bulky TBDMS group sterically shields the phenolic oxygen and can direct incoming reagents to other, more accessible sites, thereby controlling selectivity. nih.gov For example, it would hinder reactions at the ortho positions of the benzene ring.
These predictive models are invaluable for designing experiments, as they can help chemists choose the right reagents and conditions to achieve a desired chemical transformation with high selectivity, avoiding unwanted side products. amphoteros.com
Molecular Modeling Approaches in Synthetic Design and Optimization
Molecular modeling plays an integral role in the modern design and optimization of synthetic routes involving this compound. nih.gov It serves as a "computational laboratory" where synthetic strategies can be tested and refined before being implemented in a real-world setting.
Applications in synthetic design include:
Protecting Group Strategy: Modeling can help determine the suitability of the TBDMS group for protecting the phenol (B47542) in a multi-step synthesis. By simulating the reaction conditions of subsequent steps, chemists can predict whether the protecting group will remain stable or be prematurely cleaved.
Reaction Condition Optimization: Computational models can explore the effects of different solvents, catalysts, and temperatures on a reaction's outcome. For example, when using this compound as a building block, modeling can help identify a solvent system that maximizes the yield of the desired product by stabilizing the transition state.
Design of Derivatives: When this compound is used as a starting material for creating more complex molecules, molecular modeling can be used to design derivatives with specific electronic or steric properties. nih.gov By simulating how changes to the molecular structure affect its properties, researchers can rationally design new compounds for applications in materials science or medicinal chemistry.
This in silico approach accelerates the process of synthetic route development, reduces waste by minimizing trial-and-error experimentation, and provides a deeper understanding of the underlying chemical principles.
Derivatization and Analogues: Synthesis and Structure Activity Relationship Studies
Synthesis of Substituted 4-[(tert-Butyldimethylsilyl)oxy]benzoic Acid Analogues
The synthesis of substituted analogues of this compound typically involves a two-step process: the preparation of the corresponding substituted 4-hydroxybenzoic acid, followed by the protection of the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
The initial step, the synthesis of substituted 4-hydroxybenzoic acids, can be achieved through various established organic chemistry methodologies. For instance, electrophilic aromatic substitution reactions on phenol (B47542), such as nitration or halogenation, followed by carboxylation, can introduce a range of substituents at positions ortho or meta to the hydroxyl group. Alternatively, starting from commercially available substituted phenols or benzoic acids, functional group interconversions can be employed to generate the desired 4-hydroxybenzoic acid precursors.
Once the substituted 4-hydroxybenzoic acid is obtained, the protection of the phenolic hydroxyl group is crucial. This is commonly accomplished by reacting the acid with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base, such as imidazole, in an aprotic solvent like dimethylformamide (DMF). The TBDMS group is favored due to its steric bulk, which provides stability under a variety of reaction conditions, yet it can be readily removed when desired.
A representative, though not exhaustive, list of synthesized analogues is presented in the interactive data table below, showcasing the diversity of substituents that can be incorporated onto the aromatic ring.
Investigation of Structure-Reactivity Relationships in Functionalized Derivatives
The reactivity of the carboxyl group in derivatives of this compound is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. These relationships can be quantitatively assessed using the principles of physical organic chemistry, particularly through the application of the Hammett equation.
The Hammett equation, log(k/k₀) = σρ, provides a linear free-energy relationship that correlates the reaction rates (k) or equilibrium constants of substituted aromatic compounds with the electronic properties of the substituents (σ) and the sensitivity of the reaction to these effects (ρ). The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a group. Electron-withdrawing groups (EWGs) have positive σ values and increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through inductive or resonance effects. Conversely, electron-donating groups (EDGs) have negative σ values and decrease acidity.
The tert-butyldimethylsilyloxy group itself is generally considered to be sterically bulky and has a mild electron-donating character. The primary influence on the reactivity of the carboxyl group in its analogues, therefore, arises from the other substituents on the aromatic ring.
Electronic Effects:
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups, particularly at the meta position, increase the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack. This leads to an increase in the rates of reactions such as esterification and amidation. For instance, a 3-nitro-4-[(tert-butyldimethylsilyl)oxy]benzoic acid would be expected to react faster with an alcohol to form an ester compared to the unsubstituted analogue.
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups at the meta position decrease the reactivity of the carboxyl group towards nucleophiles by increasing the electron density on the carboxyl carbon.
Steric Effects:
Substituents at the ortho position (adjacent to the carboxyl group) can introduce significant steric hindrance. This "ortho-effect" can impede the approach of a nucleophile to the carboxyl carbon, thereby slowing down the reaction rate, regardless of the electronic nature of the substituent. The bulky tert-butyldimethylsilyloxy group at the para position does not directly sterically hinder the carboxyl group, but ortho substituents would have a pronounced effect.
The following interactive data table summarizes the expected relative reactivity of various substituted this compound analogues in a typical nucleophilic acyl substitution reaction, based on the Hammett substituent constants (σ) of the respective substituents. A more positive σ value generally correlates with a higher reaction rate.
It is important to note that while these principles provide a strong predictive framework, the actual reactivity in a specific chemical transformation will also depend on the reaction conditions, including the solvent, temperature, and the nature of the nucleophile.
Applications in Materials Science and Polymer Chemistry
Cellulose (B213188) Modification and Polymer Derivatization
The covalent modification of polymers like cellulose with phenolic compounds is a strategy to impart specific functionalities, such as antioxidant properties, while preventing the leaching of the active molecules from the polymer matrix. acs.org 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid is instrumental in this process, enabling the creation of cellulose esters with covalently bonded phenolic acid moieties.
In a typical synthesis, the hydroxyl groups of 4-hydroxybenzoic acid are first protected using tert-butyldimethylsilyl chloride (TBSCl) to yield this compound. acs.org This protected intermediate can then be activated, for example, by converting it into an imidazolide (B1226674) using N,N'-carbonyldiimidazole (CDI). The activated species is subsequently reacted with cellulose dissolved in a suitable solvent system like DMA/LiCl. The carboxylic acid group (in its activated form) reacts with the hydroxyl groups on the cellulose backbone to form stable ester linkages. acs.org
The final step involves the deprotection of the silyl (B83357) group to unveil the free phenolic hydroxyl, resulting in a cellulose derivative functionalized with 4-hydroxybenzoate (B8730719) units. This method provides a robust way to create functional biopolymers where the attached phenolic groups can confer long-term activity. acs.org
| Step | Reactants | Key Reagent | Purpose |
|---|---|---|---|
| 1. Protection | 4-Hydroxybenzoic acid | tert-Butyldimethylsilyl chloride (TBSCl) | Forms this compound, protecting the hydroxyl group. |
| 2. Activation | This compound | N,N'-Carbonyldiimidazole (CDI) | Activates the carboxylic acid for reaction with cellulose. |
| 3. Coupling | Activated TBS-protected acid, Cellulose | - | Forms an ester bond between the benzoic acid and cellulose hydroxyl groups. |
| 4. Deprotection | Cellulose-O-benzoate-O-TBS | Fluoride (B91410) source (e.g., TBAF) or acid | Removes the TBDMS group to yield the final functionalized cellulose. |
Incorporation into Advanced Functional Materials (e.g., Liquid Crystalline Systems)
Benzoic acid derivatives are fundamental components in the design of thermotropic liquid crystals, which are materials that exhibit liquid crystal properties within a certain temperature range. nih.gov The rigid, rod-like structure of the benzoic acid core is conducive to the formation of the ordered, yet fluid, mesophases characteristic of liquid crystals. nih.gov The synthesis of complex liquid crystalline molecules often involves multi-step processes where specific functional groups must be added to a core structure.
In this context, this compound serves as an essential precursor. By protecting the hydroxyl group of 4-hydroxybenzoic acid, the carboxylic acid function is made available for a variety of coupling reactions, such as esterification or amidation, to build larger, more complex molecular architectures. For example, the carboxylic acid can be reacted with a long-chain alcohol or another aromatic core to elongate the molecule, a common strategy for inducing liquid crystalline behavior.
After the core structure of the target molecule has been assembled, the TBDMS protecting group is removed to yield a terminal hydroxyl group. This hydroxyl group can then be further functionalized, for instance, by etherification with a long alkyl chain (alkoxy group), which is a common feature in many liquid crystal designs that helps to modulate the transition temperatures and stability of the mesophases. nih.gov The ability to selectively react one part of the molecule while the other is protected makes this compound a versatile tool for the rational design of advanced materials with tailored liquid crystalline properties.
| Synthetic Stage | Function of this compound | Example Transformation |
|---|---|---|
| Core Elongation | Provides a reactive carboxylic acid handle while the phenol (B47542) is masked. | Esterification with another aromatic diol to form a larger rigid core. |
| Terminal Group Modification | Allows for deprotection to reveal a terminal hydroxyl group for further reaction. | Cleavage of the silyl ether followed by alkylation to introduce a terminal alkoxy chain. |
Development of Specialty Chemicals and Functional Materials
The versatility of this compound extends to its use as a building block in the synthesis of a wide array of specialty chemicals and functional materials beyond liquid crystals. Its utility lies in the orthogonal reactivity of its two functional groups when one is protected.
Research Findings:
Solid-Phase Synthesis: Derivatives of 4-hydroxybenzoic acid are used to create polymer-bound linkers for solid-phase organic synthesis. For example, a related precursor can be attached to an aminomethyl polystyrene resin. The resulting polymer-bound benzaldehyde, after modification, can be used as a solid support for the synthesis of diverse classes of compounds, such as sulfonamides. nih.gov The use of the TBDMS-protected version would allow for transformations on the carboxylic acid before attachment to the resin.
Biologically Active Molecules: In the synthesis of complex natural product analogues, such as resveratrol (B1683913) derivatives, silyl-protected building blocks are commonly employed. nih.gov Protecting phenolic hydroxyls as their TBDMS ethers allows for other chemical transformations, like reductions or oxidations, to be performed on other parts of the molecule without affecting the phenol. This strategy is critical for the multi-step synthesis of specialty chemicals with potential therapeutic applications.
Coordination Polymers: 4-Hydroxybenzoic acid itself is known to form coordination polymers by bridging metal centers. rsc.org The use of this compound would allow chemists to build more complex organic linkers via reactions at the carboxylate group before introducing the metal centers and subsequently deprotecting the phenol to allow it to participate in the coordination network.
The compound thus acts as a linchpin in synthetic pathways, enabling the construction of complex molecules where the precise control of reactivity is paramount for achieving the desired final structure and function.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Methodologies
Future research will likely focus on developing more efficient, environmentally friendly, and economically viable methods for the synthesis of 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid. While traditional silylation methods are effective, they often rely on stoichiometric reagents and organic solvents. The pursuit of greener alternatives is a paramount goal.
Key areas for investigation include:
Catalytic Silylation: Moving beyond stoichiometric silylating agents, the development of catalytic methods for the silylation of 4-hydroxybenzoic acid would represent a significant advancement. Research into transition-metal catalysts or organocatalysts could lead to processes with higher atom economy and reduced waste.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including improved safety, scalability, and process control. The development of a flow-based synthesis for this compound could lead to a more sustainable and efficient manufacturing process.
Biocatalysis: The use of enzymes for selective silylation is an emerging field with great potential for green chemistry. rsc.org Future studies could explore the use of engineered enzymes to catalyze the silylation of 4-hydroxybenzoic acid, offering high selectivity under mild reaction conditions.
| Parameter | Current Method | Future Goal | Potential Impact |
| Reagent Stoichiometry | Stoichiometric | Catalytic | Reduced waste, lower cost |
| Solvent | Organic solvents | Green solvents (e.g., water, ionic liquids) or solvent-free | Reduced environmental impact |
| Energy Input | Often requires heating | Room temperature | Lower energy consumption |
| Process Type | Batch | Continuous Flow | Improved scalability and safety |
Design and Synthesis of Advanced Derivatives with Tailored Properties
The functional handles of this compound—the carboxylic acid and the silyl-protected phenol (B47542)—provide a versatile platform for the design and synthesis of a wide array of advanced derivatives with specific, tailored properties.
Future research in this area could explore:
Polymer Chemistry: The carboxylic acid group can be used as a monomer for the synthesis of novel polyesters or polyamides. The silyl (B83357) ether could be deprotected post-polymerization to yield polymers with phenolic functionalities, which could have applications in areas such as adhesives, coatings, or as antioxidant additives.
Pharmaceutical and Medicinal Chemistry: The benzoic acid scaffold is a common motif in drug molecules. cas.cnsemanticscholar.orgresearchgate.netnih.gov The silyl-protected phenol could serve as a synthetic handle for the introduction of further functionality or as a prodrug moiety that is cleaved in vivo. Research into the synthesis of libraries of derivatives for biological screening is a promising direction.
Liquid Crystals: Benzoic acid derivatives are known to exhibit liquid crystalline properties. By systematically modifying the structure of this compound, for example, by esterification of the carboxylic acid with various alcohols, new liquid crystalline materials with specific phase behaviors and optical properties could be developed.
| Derivative Class | Potential Application | Key Synthetic Strategy | Desired Property |
| Polyesters/Polyamides | Advanced materials, coatings | Polycondensation | High thermal stability, specific mechanical properties |
| Bioactive Molecules | Pharmaceuticals, agrochemicals | Amide coupling, esterification | Targeted biological activity |
| Liquid Crystals | Displays, sensors | Esterification with mesogenic groups | Specific phase transition temperatures |
| Organosilicon Compounds | Specialty chemicals | Modification of the silyl group | Enhanced solubility, unique reactivity |
Catalytic Applications and Green Chemistry Approaches
The inherent functionalities of this compound and its derivatives suggest potential applications in catalysis, aligning with the principles of green chemistry.
Future research could focus on:
Organocatalysis: The carboxylic acid moiety can act as a Brønsted acid catalyst for various organic transformations. Furthermore, derivatives where the carboxylic acid is converted into other functional groups, such as amides or ureas, could serve as hydrogen-bond donor catalysts. rsc.org
Ligand Synthesis for Homogeneous Catalysis: The benzoic acid can be used as a handle to attach the molecule to a solid support or to coordinate with a metal center. The silyl-protected phenol, after deprotection, could also act as a coordinating group. This could lead to the development of novel ligands for transition-metal catalysis.
Phase-Transfer Catalysis: By converting the carboxylic acid into a quaternary ammonium salt, derivatives of this compound could be designed as phase-transfer catalysts for reactions between immiscible phases, a key concept in green chemistry.
| Catalytic Approach | Role of the Compound | Example Reaction | Green Chemistry Principle |
| Brønsted Acid Catalysis | Catalyst | Esterification, acetalization | Atom economy |
| Hydrogen-Bonding Catalysis | Catalyst | Asymmetric synthesis | Selectivity |
| Ligand for Metal Catalysis | Ligand | Cross-coupling reactions | Catalysis |
| Phase-Transfer Catalysis | Catalyst | Nucleophilic substitution | Use of safer solvents |
Integration with Emerging Chemical Technologies and High-Throughput Synthesis
To accelerate the discovery and optimization of the synthesis and applications of this compound and its derivatives, integration with emerging chemical technologies is crucial.
Future perspectives in this domain include:
High-Throughput Experimentation (HTE): HTE platforms can be employed to rapidly screen reaction conditions for the synthesis of the parent compound and its derivatives. nih.govdigitellinc.com This would allow for the efficient optimization of catalysts, solvents, and other reaction parameters.
Automated Synthesis: The use of robotic systems for the synthesis and purification of a library of derivatives would significantly accelerate the drug discovery and materials science research process. nih.gov
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the properties of novel derivatives, guide the design of new catalysts, and understand reaction mechanisms. This in silico approach can save significant experimental time and resources.
Machine Learning: By combining HTE data with machine learning algorithms, it may be possible to predict the outcomes of reactions and identify optimal synthetic routes with greater efficiency.
| Technology | Application Area | Potential Benefit |
| High-Throughput Experimentation | Reaction optimization, derivative screening | Accelerated discovery and development |
| Automated Synthesis | Library synthesis for drug discovery | Increased efficiency and reproducibility |
| Computational Chemistry | Catalyst design, property prediction | Reduced experimental effort |
| Machine Learning | Predictive synthesis, process optimization | Enhanced efficiency and innovation |
Q & A
Basic: What are the standard synthetic routes for 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves introducing the tert-butyldimethylsilyl (TBDMS) protecting group to the hydroxyl moiety of 4-hydroxybenzoic acid. A common approach uses silylation reagents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole) under anhydrous conditions . Optimization includes:
- Solvent Selection: Dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) for solubility and reactivity.
- Catalyst Use: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) for coupling reactions .
- Purification: Column chromatography or recrystallization to isolate the product, with yields improved by controlling reaction time (e.g., overnight stirring at room temperature) .
Advanced: How does the tert-butyldimethylsilyl group influence the compound's reactivity in subsequent derivatization reactions?
Methodological Answer:
The TBDMS group acts as a steric shield, protecting the hydroxyl group from undesired reactions (e.g., oxidation or nucleophilic substitution) while enabling selective functionalization at the carboxylic acid site. Key considerations:
- Stability: Resists acidic/basic conditions but is cleaved selectively with fluoride ions (e.g., HF·pyridine) .
- Impact on Reactivity: The bulky TBDMS group may slow esterification or amidation kinetics at the benzoic acid moiety, necessitating optimized coupling agents (e.g., EDC·HCl/DMAP) .
- Case Study: In synthesizing Mycobacterium tuberculosis thymidylate kinase inhibitors, the TBDMS-protected intermediate allowed selective deprotection without disrupting other functional groups .
Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the TBDMS group (characteristic singlet at ~0.2 ppm for Si(CH₃)₂) and aromatic proton environments .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with silicon-containing compounds .
- Chromatography: HPLC or GC-MS (e.g., retention time ~41.28 minutes in ethanol extracts) assesses purity (>95%) and detects byproducts .
Advanced: What strategies resolve contradictions between computational predictions and experimental data for this compound's biological activity?
Methodological Answer:
- Validation of Binding Models: Use molecular docking simulations paired with surface plasmon resonance (SPR) to compare predicted vs. observed binding affinities for enzyme targets (e.g., kinase inhibition) .
- Meta-Analysis: Cross-reference PubChem bioassay data (AID 1259371) with in vitro enzyme inhibition assays (e.g., IC₅₀ determination) to identify discrepancies in activity thresholds .
- Structural Tweaks: Modify substituents (e.g., replacing TBDMS with trimethylsilyl) to test computational predictions of steric effects on receptor binding .
Basic: How to troubleshoot low yields during the esterification step in the synthesis?
Methodological Answer:
- Catalyst Optimization: Increase DMAP concentration (0.1–1.0 eq) to enhance coupling efficiency between the TBDMS-protected benzoic acid and alcohol substrates .
- Moisture Control: Ensure anhydrous conditions (e.g., molecular sieves in CH₂Cl₂) to prevent hydrolysis of silyl ethers .
- Temperature Adjustment: Extend reaction time (24–48 hours) or use mild heating (30–40°C) to overcome steric hindrance from the TBDMS group .
Advanced: What are key considerations when designing in vitro assays to evaluate this compound's enzyme inhibitory potential?
Methodological Answer:
- Substrate Compatibility: Pre-incubate the compound with enzyme targets (e.g., proteases or kinases) to assess time-dependent inhibition, accounting for potential silyl group interactions with active sites .
- Buffer Conditions: Use phosphate-buffered saline (PBS) at physiological pH (7.4) to mimic intracellular environments, avoiding solvents (e.g., DMSO) that may destabilize the TBDMS group .
- Control Experiments: Include structurally similar analogs (e.g., 4-hydroxybenzoic acid) to isolate the TBDMS group's contribution to inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
